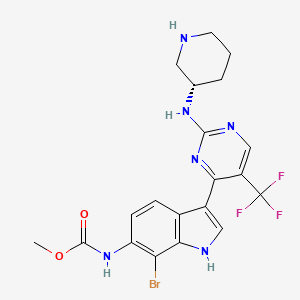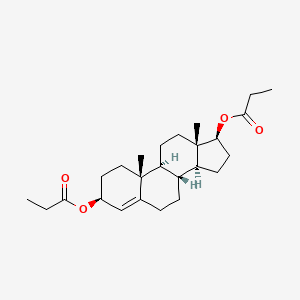
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Androst-4-eno-3,17-diol, dipropanoato, (3beta,17beta)- es un derivado sintético de 4-Androstenediol, un metabolito de la testosterona. Este compuesto es conocido por sus potentes propiedades androgénicas y se utiliza en diversas aplicaciones científicas y médicas .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de Androst-4-eno-3,17-diol, dipropanoato, (3beta,17beta)- implica la esterificación de 4-Androstenediol con ácido propanoico. La reacción normalmente requiere un catalizador ácido y se lleva a cabo en condiciones de reflujo para asegurar una esterificación completa .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactivos y equipos de calidad industrial para garantizar un alto rendimiento y pureza. Las condiciones de reacción se optimizan para minimizar los subproductos y maximizar la eficiencia del proceso de esterificación .
Análisis De Reacciones Químicas
Tipos de reacciones
Androst-4-eno-3,17-diol, dipropanoato, (3beta,17beta)- experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede convertir el diol en una dicetona.
Reducción: El compuesto se puede reducir a sus alcoholes correspondientes.
Sustitución: Los grupos éster pueden ser sustituidos por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio o borohidruro de sodio.
Sustitución: Se emplean reactivos nucleofílicos como reactivos de Grignard o compuestos de organolitio.
Principales productos formados
Oxidación: Formación de dicetonas.
Reducción: Formación de alcoholes.
Sustitución: Formación de varios derivados sustituidos dependiendo del nucleófilo utilizado.
Aplicaciones en la investigación científica
Androst-4-eno-3,17-diol, dipropanoato, (3beta,17beta)- tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como precursor en la síntesis de otros compuestos esteroideos.
Biología: Se estudia por sus efectos en los procesos celulares y la regulación hormonal.
Medicina: Se investiga por sus posibles efectos terapéuticos en condiciones como la anemia aplásica.
Industria: Se utiliza en la producción de productos farmacéuticos basados en esteroides
Aplicaciones Científicas De Investigación
Androst-4-ene-3,17-diol, dipropanoate, (3beta,17beta)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other steroidal compounds.
Biology: Studied for its effects on cellular processes and hormone regulation.
Medicine: Investigated for its potential therapeutic effects in conditions like aplastic anemia.
Industry: Utilized in the production of steroid-based pharmaceuticals
Mecanismo De Acción
El compuesto ejerce sus efectos uniéndose a los receptores de andrógenos, que forman parte de la familia de receptores nucleares. Esta unión inicia una cascada de eventos moleculares que conducen a la transcripción de genes específicos implicados en el desarrollo y mantenimiento de las características masculinas. Las vías involucradas incluyen la vía de señalización del receptor de andrógenos y la modulación de la expresión génica relacionada con el crecimiento y diferenciación celular .
Comparación Con Compuestos Similares
Compuestos similares
- Propionato de testosterona
- 4-Androstenediol
- Androst-5-eno-3,17-diol
Comparación
Androst-4-eno-3,17-diol, dipropanoato, (3beta,17beta)- es único debido a su actividad androgénica prolongada en comparación con el propionato de testosterona. Es más eficiente en la estimulación de las vesículas seminales y tiene una duración de acción más larga. En comparación con el 4-Androstenediol, tiene una estabilidad y biodisponibilidad mejoradas .
Propiedades
Número CAS |
56699-31-1 |
|---|---|
Fórmula molecular |
C25H38O4 |
Peso molecular |
402.6 g/mol |
Nombre IUPAC |
[(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-17-propanoyloxy-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] propanoate |
InChI |
InChI=1S/C25H38O4/c1-5-22(26)28-17-11-13-24(3)16(15-17)7-8-18-19-9-10-21(29-23(27)6-2)25(19,4)14-12-20(18)24/h15,17-21H,5-14H2,1-4H3/t17-,18-,19-,20-,21-,24-,25-/m0/s1 |
Clave InChI |
AWORKLQNESDOMD-YMKPZFJOSA-N |
SMILES isomérico |
CCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CCC2=C1)CC[C@@H]4OC(=O)CC)C)C |
SMILES canónico |
CCC(=O)OC1CCC2(C3CCC4(C(C3CCC2=C1)CCC4OC(=O)CC)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-(Piperidin-4-yl)-3-[3-(pyrrolidin-1-yl)benzenesulfonyl]quinoline](/img/structure/B12431097.png)
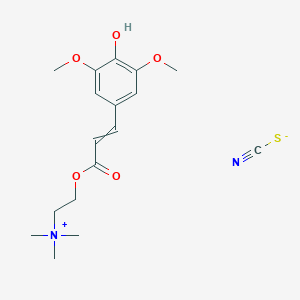
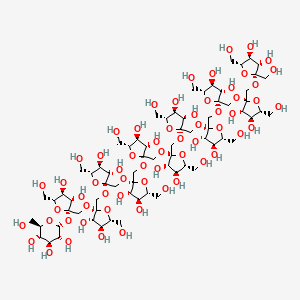
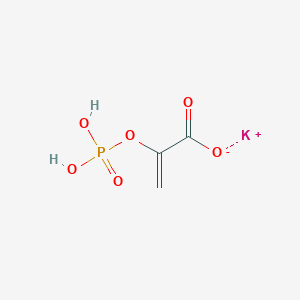
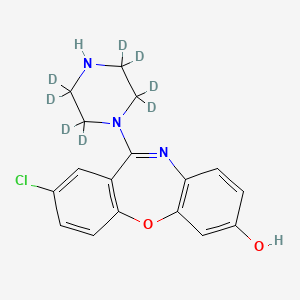
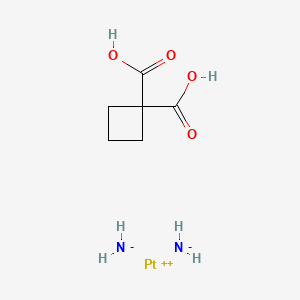
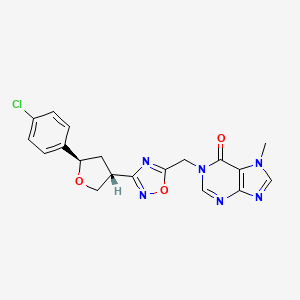

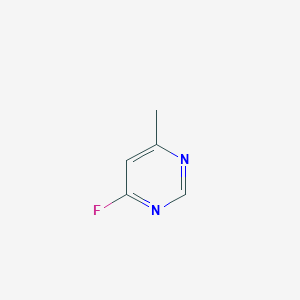
![8-methyl-2-({[1,2,4]triazolo[4,3-a]pyridin-3-yloxy}methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12431152.png)
![(3S,4R,4Ar,6aR,6bS,8aR,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,11,14b-hexamethyl-8a-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicene-4-carboxylic acid](/img/structure/B12431153.png)
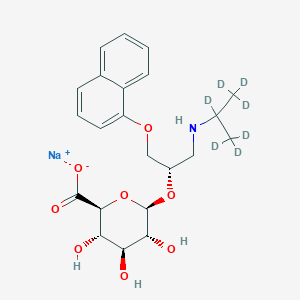
![5-(Difluoromethoxy)-2-[[(3,4-dimethoxy-2-pyridinyl)methyl]sulfinyl]-1-(methyl-d3)-1H-benzimidazole](/img/structure/B12431172.png)
